5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine
Description
5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine (CAS: Not explicitly provided; related compound: 5-Bromo-6-chloropyridin-2-amine, CAS 358672-65-8 ) is a halogenated pyridine derivative featuring a dimethylamino group at position 2, bromo at position 5, and chloro at position 5. The dimethylamino group enhances solubility and modulates electronic properties, while the halogen atoms contribute to steric and electronic effects, influencing reactivity and binding interactions .
Properties
IUPAC Name |
5-bromo-6-chloro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUIGTZUBROYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction . This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or
Biological Activity
5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
The molecular formula of 5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine is . The compound features a pyridine ring substituted with bromine and chlorine atoms, as well as two methyl groups. These structural characteristics contribute to its unique reactivity and biological profile.
Synthesis
Various methods have been developed for the synthesis of 5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine. Notably, palladium-catalyzed reactions such as Suzuki coupling have been employed to create derivatives with enhanced biological activity. The following table summarizes some synthetic approaches:
| Method | Description |
|---|---|
| Suzuki Coupling | Utilizes arylboronic acids to form C-C bonds, yielding various pyridine derivatives. |
| Lithiation–Substitution | A regioselective method for introducing substituents at specific positions on the pyridine ring. |
Biological Activity
5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine exhibits several notable biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against various viral strains, although their activity is often close to toxicity thresholds .
- Antitumor Properties : Research indicates potential immunomodulatory effects, making it a candidate for cancer therapy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, contributing to its pharmacological profile .
Case Studies
- Antiviral Efficacy : In a study evaluating a series of pyrimidinone derivatives, some compounds demonstrated antiviral activity in cell cultures against multiple virus strains, highlighting the importance of structural modifications at the C-6 position for enhancing efficacy .
- Immunomodulatory Effects : Another investigation explored the immunomodulatory activity of pyridine derivatives, suggesting that certain substitutions could enhance their therapeutic potential against tumors .
Structure-Activity Relationship (SAR)
The biological activity of 5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine can be influenced by its structural modifications. The following table outlines key findings regarding SAR:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances reactivity and potential antiviral properties. |
| Chlorine Positioning | Critical for enzyme inhibition and overall biological activity. |
| Methyl Group Variations | Altered lipophilicity affects permeability and bioavailability. |
Comparison with Similar Compounds
Positional Isomers and Halogen Variations
Key Compounds :
Analysis :
- Positional Effects: The bromo and chloro substituents in 5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine occupy adjacent positions (5 and 6), creating steric hindrance and electronic withdrawal.
- Dimethylamino vs. Amine: The N,N-dimethyl group in the target compound increases lipophilicity compared to non-methylated analogs like 4-Bromo-6-chloropyridin-2-amine (CAS 1206250-19-2), which may affect membrane permeability in biological systems .
Functional Group Modifications
Key Compounds :
Analysis :
- Benzofuran Hybrids : 5-(5-Bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine (Br-BETA) shares the N,N-dimethylpyridin-2-amine moiety but incorporates a benzofuran group at position 3. This structural modification enhances affinity for amyloid plaques, demonstrating the impact of aromatic extensions on target specificity .
- Halogen vs.
Reactivity :
- Halogen positions influence cross-coupling efficiency. For example, 5-Bromo-6-chloro derivatives may undergo sequential functionalization, whereas 3-Bromo-5-chloro analogs (CAS 26163-03-1) are precursors for antitrypanosomal agents .
Analysis :
- Medicinal Chemistry: The dimethylamino group in the target compound and its analogs improves blood-brain barrier penetration, as seen in Br-BETA’s use for brain imaging .
- Antimicrobial Activity: Derivatives like AB-19 (4-((6-bromo-2-methoxyquinolin-3-yl)methyl)-6-(ethylthio)-N,N-dimethylpyridin-2-amine) highlight the role of sulfur-containing substituents in enhancing antitubercular potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
